molecular formula C12H14F2O B1325461 3',5'-Difluoro-3,3-dimethylbutyrophenone CAS No. 898764-98-2

3',5'-Difluoro-3,3-dimethylbutyrophenone

Cat. No.: B1325461
CAS No.: 898764-98-2
M. Wt: 212.24 g/mol
InChI Key: OHYJMNQBOUZFJU-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3,3-dimethylbutyrophenone is an organic compound with the molecular formula C12H14F2O. It is a derivative of butyrophenone, characterized by the presence of two fluorine atoms at the 3’ and 5’ positions on the phenyl ring and two methyl groups at the 3,3 positions on the butyrophenone moiety . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-3,3-dimethylbutyrophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-3,3-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-Difluoro-3,3-dimethylbutyrophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules . This leads to modulation of the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzoyl chloride
  • 3,5-Difluorobenzyl bromide
  • 3,5-Difluorobenzyl alcohol
  • 3,5-Difluorobenzene

Uniqueness

3’,5’-Difluoro-3,3-dimethylbutyrophenone is unique due to the presence of both fluorine atoms and dimethyl groups, which confer distinct chemical and physical properties. These modifications enhance its stability, reactivity, and potential for specific interactions with biological targets compared to other similar compounds .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYJMNQBOUZFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642414
Record name 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-98-2
Record name 1-(3,5-Difluorophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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